(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of sulfonyl prolines. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to a hydroxy-D-proline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The resulting acylated product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Hydroxylation: The sulfonylated intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Proline Coupling: Finally, the hydroxy-sulfonyl intermediate is coupled with cis-4-hydroxy-D-proline under appropriate reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(2R,4R)-4-Hydroxy-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound shares a similar sulfonyl-methoxyphenyl structure but differs in the presence of a piperazine ring.
N-[(4-Methoxyphenyl)sulfonyl]-D-alanine: This compound contains a sulfonyl-methoxyphenyl group attached to an alanine moiety, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
203994-66-5 |
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Molecular Formula |
C12H15NO6S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO6S/c1-19-9-2-4-10(5-3-9)20(17,18)13-7-8(14)6-11(13)12(15)16/h2-5,8,11,14H,6-7H2,1H3,(H,15,16)/t8-,11-/m1/s1 |
InChI Key |
YBWUYYVFHIGKPL-LDYMZIIASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@@H]2C(=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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